N-Benzyl-2,2-diphenylacetamide vs. N-Benzyl-2-hydroxy-diphenylacetamide: Antispasmodic Activity Profile
In a comparative pharmacological study, N-Benzyl-2,2-diphenylacetamide was prepared but, unlike its N-benzyl-2-hydroxy analog, did not exhibit significant antispasmodic activity at the doses tested [1]. This suggests that the specific substitution on the alpha-carbon of the diphenylacetamide core is a critical determinant of biological activity.
| Evidence Dimension | Antispasmodic activity (inhibition of charcoal meal passage) |
|---|---|
| Target Compound Data | No significant activity reported (at 1 g/kg oral dose) |
| Comparator Or Baseline | N-benzyl-2-hydroxy-diphenylacetamide |
| Quantified Difference | Comparators showed activity similar in potency to atropine; target compound showed no significant activity |
| Conditions | In vivo mouse model, oral dose of 1 g/kg |
Why This Matters
This negative data point is crucial for researchers investigating structure-activity relationships (SAR) of diphenylacetamides, as it delineates the specific structural requirements for antispasmodic efficacy.
- [1] Massie, S. P., et al. Preparation and pharmacological properties of some benzyl derivatives of diphenylacetic acid. Journal of Pharmaceutical Sciences, 1966, 55(1), 81-83. https://doi.org/10.1002/jps.2600550116 View Source
